molecular formula C7H14N2 B1176104 (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine CAS No. 145511-58-6

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine

Cat. No.: B1176104
CAS No.: 145511-58-6
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine is a chiral amine compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine typically involves the use of enantiopure starting materials and chiral catalysts. One common method involves the asymmetric synthesis starting from commercially available α,β-unsaturated esters derived from L-proline. The key step in this synthesis is the diastereoselective conjugate addition of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide to the α,β-unsaturated ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed on a larger scale to ensure the production of enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodoxybenzoic acid and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,7AS)-hexahydro-1H-pyrrolizin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,7AS)-hexahydro-1H-pyrrolizin-1-amine is unique due to its specific chiral configuration and the presence of an amine group. This configuration allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design.

Properties

IUPAC Name

(1R,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-6-3-5-9-4-1-2-7(6)9/h6-7H,1-5,8H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEZWZGLYKBFCQX-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](CCN2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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